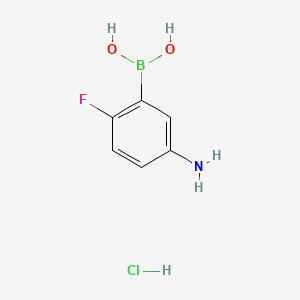

(5-Amino-2-fluorophenyl)boronic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

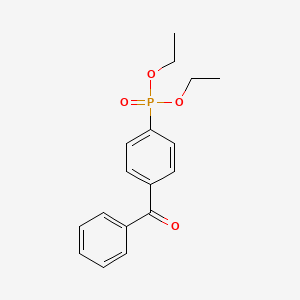

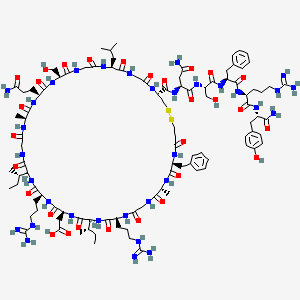

“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H7BFNO2. It is stored in a freezer .

Molecular Structure Analysis

The molecular weight of “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” is 154.94 . The InChI code for this compound is 1S/C6H7BFNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2 .Chemical Reactions Analysis

While specific chemical reactions involving “(5-Amino-2-fluorophenyl)boronic acid hydrochloride” are not available, boronic acids are generally known to participate in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

“(5-Amino-2-fluorophenyl)boronic acid hydrochloride” has a density of 1.3±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 37.0±0.4 cm3 .Applications De Recherche Scientifique

Polymer Electrolytes in Energy Storage

(5-Amino-2-fluorophenyl)boronic acid hydrochloride can be used as a reactant for the preparation of phenylboronic catechol esters, which show promise as anion receptors for polymer electrolytes. These electrolytes are crucial in the development of stable dye-sensitized solar cells, contributing to advancements in renewable energy technologies .

Organic Synthesis

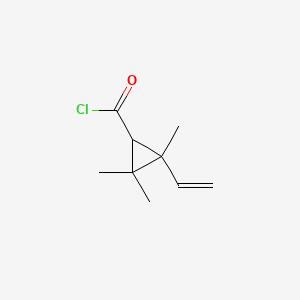

This compound is involved in diastereoselective synthesis processes, such as the rhodium-catalyzed arylation which leads to the creation of trisubstituted allylic alcohols. These compounds have significant applications in pharmaceuticals and agrochemicals due to their complex molecular structures .

Biomedical Applications

Phenylboronic acids, including derivatives like (5-Amino-2-fluorophenyl)boronic acid hydrochloride, have been explored for their ability to function as glucose-sensitive polymers. This enables self-regulated insulin release in diabetes treatment and can also be used as diagnostic agents. Additionally, they have applications in wound healing and tumor targeting due to their unique interactions with biological tissues .

Drug Discovery

The compound’s ability to participate in Suzuki cross-coupling reactions makes it valuable for synthesizing biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity. This is crucial for developing drugs that target neurological disorders .

Sensing Applications

Boronic acids are known for their interactions with cis-diols, making them suitable for sensing applications. (5-Amino-2-fluorophenyl)boronic acid hydrochloride could potentially be used in the development of multivalent boronic acid sensor molecules to improve selectivity towards specific analytes, such as glucose or other saccharides .

Chemical Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis is influenced by substituents in the aromatic ring, and (5-Amino-2-fluorophenyl)boronic acid hydrochloride could be studied to understand these kinetics better. This research has implications for drug stability and delivery systems .

Molecular Recognition

Boronic acids are commonly used for the sensing of mono- and polysaccharides due to their ability to differentiate between similar molecules. This compound could be applied in chemical sensors that require high specificity, such as those needed in medical diagnostics or environmental monitoring .

Safety And Hazards

Propriétés

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVCJRRSLDMQIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681898 |

Source

|

| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-fluorophenyl)boronic acid hydrochloride | |

CAS RN |

1256355-65-3 |

Source

|

| Record name | Boronic acid, B-(5-amino-2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Amino-2-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyrrolidinone,5-ethoxy-4-hydroxy-3-methyl-1-(1-methylethyl)-,[3S-(3alpha,4bta,5bta)]-(9CI)](/img/no-structure.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)

![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)

![2,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566650.png)

![Spiro[bicyclo[2.2.1]heptane-7,2'-cyclopropane]-1'-yl acetate](/img/structure/B566651.png)